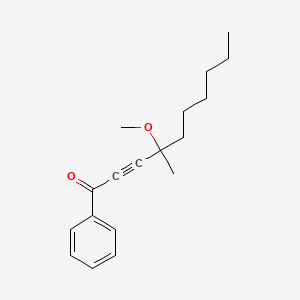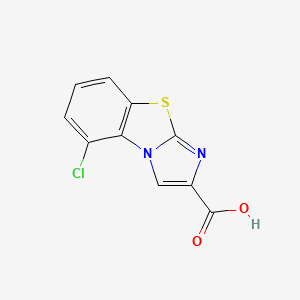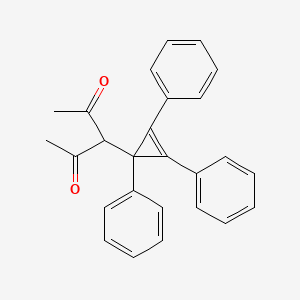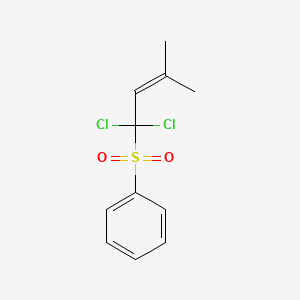
(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C11H12Cl2O2S This compound is characterized by the presence of a benzene ring attached to a sulfonyl group, which is further connected to a 1,1-dichloro-3-methylbut-2-ene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene typically involves the reaction of benzene sulfonyl chloride with 1,1-dichloro-3-methylbut-2-ene under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Addition Reactions: The double bond in the 1,1-dichloro-3-methylbut-2-ene moiety can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Addition: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrochloric acid) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide can yield 1-iodo-3-methylbut-2-ene derivatives, while oxidation with potassium permanganate can produce sulfonic acids.
Scientific Research Applications
(1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The double bond in the 1,1-dichloro-3-methylbut-2-ene moiety can undergo addition reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-3-methyl-1-butene: Similar in structure but lacks the sulfonyl group.
1-Chloro-3-methyl-2-butene: Contains a single chlorine atom and lacks the sulfonyl group
Uniqueness
The presence of both the sulfonyl group and the 1,1-dichloro-3-methylbut-2-ene moiety makes (1,1-Dichloro-3-methylbut-2-ene-1-sulfonyl)benzene unique
Properties
CAS No. |
84602-94-8 |
|---|---|
Molecular Formula |
C11H12Cl2O2S |
Molecular Weight |
279.2 g/mol |
IUPAC Name |
(1,1-dichloro-3-methylbut-2-enyl)sulfonylbenzene |
InChI |
InChI=1S/C11H12Cl2O2S/c1-9(2)8-11(12,13)16(14,15)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
KWPFTJBTKMPEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(S(=O)(=O)C1=CC=CC=C1)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


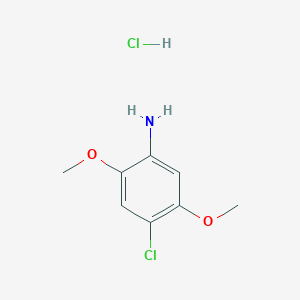

![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
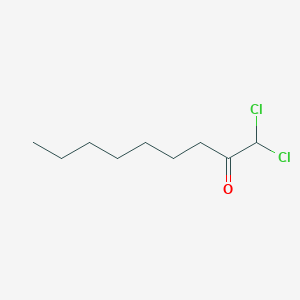

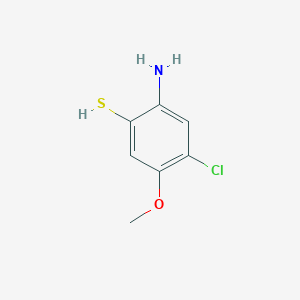

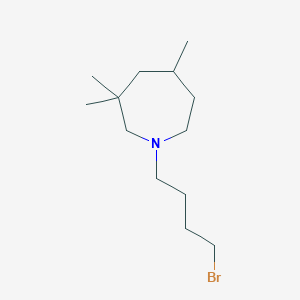
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)

